1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a propoxy group. This compound is often used in organic synthesis, particularly in the protection of amines due to the presence of the tert-butoxycarbonyl group, which is a common protecting group in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The propoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of flow microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid undergoes several types of reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: The propoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used to replace the propoxy group under suitable conditions.
Major Products
The major products formed from these reactions include the deprotected amine and substituted derivatives of the piperidine ring.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is used in various scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations and can be selectively removed under acidic conditions . This allows for the synthesis of complex molecules without interference from the amine group.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Similar in structure but lacks the propoxy group.
tert-Butyl carbamate: Used for similar protecting group purposes.
Uniqueness
1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl and propoxy groups, which provide specific reactivity and protection properties in synthetic applications.
Properties
CAS No. |
2137515-80-9 |
---|---|
Molecular Formula |
C14H25NO5 |
Molecular Weight |
287.4 |
Purity |
0 |
Origin of Product |
United States |
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